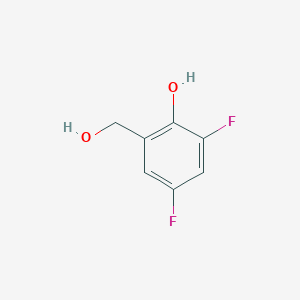
2,4-Difluoro-6-(hydroxymethyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Difluoro-6-(hydroxymethyl)phenol: is an organic compound that belongs to the class of phenols. Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This particular compound has two fluorine atoms attached to the benzene ring at positions 2 and 4, and a hydroxymethyl group (-CH2OH) at position 6. The presence of fluorine atoms can significantly alter the chemical properties of the compound, making it useful in various applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-6-(hydroxymethyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. This method typically involves the reaction of a fluorinated benzene derivative with a hydroxymethylating agent under controlled conditions. For example, the reaction of 2,4-difluorophenol with formaldehyde in the presence of a base can yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.
Reduction: The compound can undergo reduction reactions, particularly at the hydroxymethyl group.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 2,4-difluoro-6-carboxyphenol.
Reduction: Formation of 2,4-difluoro-6-(hydroxymethyl)cyclohexanol.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
科学研究应用
Chemistry: 2,4-Difluoro-6-(hydroxymethyl)phenol is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound can be used to study the effects of fluorine substitution on the activity of phenolic compounds. It can also serve as a building block for the synthesis of fluorinated pharmaceuticals.
Medicine: The compound’s potential medicinal applications include its use as a precursor in the synthesis of drugs that target specific enzymes or receptors. The presence of fluorine atoms can improve the pharmacokinetic properties of these drugs.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with enhanced properties.
作用机制
The mechanism of action of 2,4-Difluoro-6-(hydroxymethyl)phenol depends on its specific application. In general, the presence of fluorine atoms can influence the compound’s reactivity and interaction with biological targets. For example, in medicinal chemistry, the compound may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The hydroxymethyl group can also participate in hydrogen bonding, further influencing the compound’s activity.
相似化合物的比较
2,4-Difluorophenol: Lacks the hydroxymethyl group, making it less versatile in certain reactions.
2,6-Difluoro-4-(hydroxymethyl)phenol: Similar structure but with different substitution pattern, leading to different chemical properties.
4-Fluoro-2-(hydroxymethyl)phenol: Contains only one fluorine atom, which can affect its reactivity and applications.
Uniqueness: 2,4-Difluoro-6-(hydroxymethyl)phenol is unique due to the specific arrangement of its functional groups. The presence of two fluorine atoms and a hydroxymethyl group provides a balance of electronic and steric effects, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
属性
分子式 |
C7H6F2O2 |
|---|---|
分子量 |
160.12 g/mol |
IUPAC 名称 |
2,4-difluoro-6-(hydroxymethyl)phenol |
InChI |
InChI=1S/C7H6F2O2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-2,10-11H,3H2 |
InChI 键 |
LFIGSZQZHSJDPH-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1CO)O)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


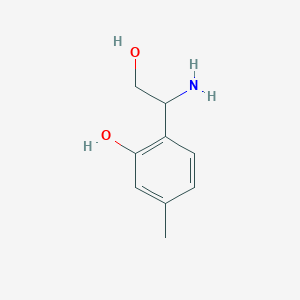

![rac-tert-butyl (3aR,6aR)-3a-(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate hydrochloride](/img/structure/B13605823.png)
![2-[2-(Piperidin-1-yl)pyridin-3-yl]acetonitrile](/img/structure/B13605828.png)

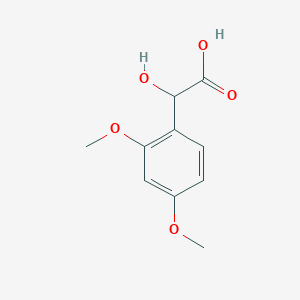
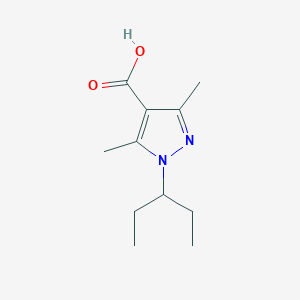
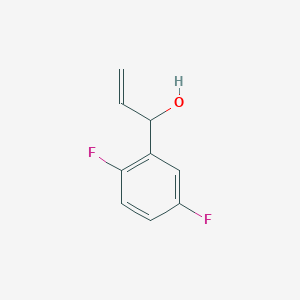
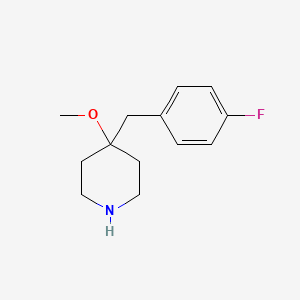
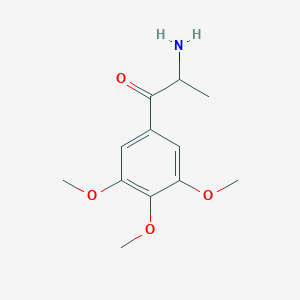

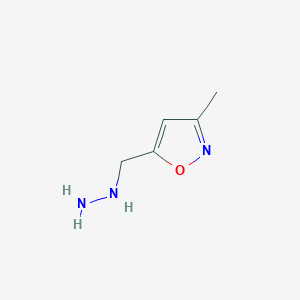
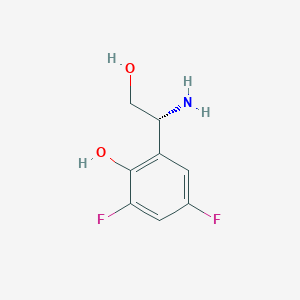
![1-[2-(Bromomethyl)-1,3-dioxolan-2-yl]methanaminehydrobromide](/img/structure/B13605875.png)
